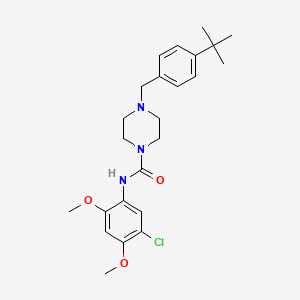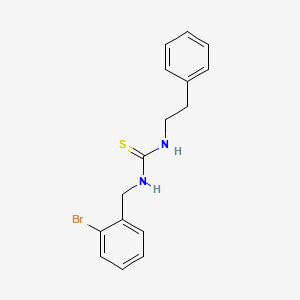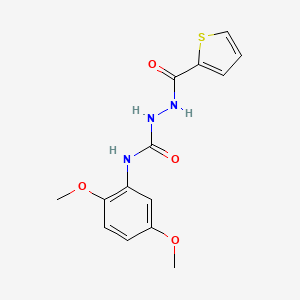![molecular formula C16H15ClN2O2S B4284853 N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)
N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea
描述
N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea, commonly known as BCECT, is a chemical compound that has been widely used in scientific research. BCECT is a thiourea derivative that has been synthesized through various methods and has shown promising results in different fields of research.
作用机制
BCECT exerts its biological effects by inhibiting different enzymes and proteins. BCECT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. BCECT also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, BCECT has been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
BCECT has been shown to have several biochemical and physiological effects. BCECT has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. BCECT has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, BCECT has been shown to increase the levels of intracellular calcium, leading to cell death.
实验室实验的优点和局限性
BCECT has several advantages for lab experiments. BCECT is a potent inhibitor of different enzymes and proteins, making it a useful tool for studying their biological functions. BCECT has also been shown to have low toxicity in normal cells, making it a potential drug candidate for cancer and Alzheimer's disease. However, BCECT has some limitations for lab experiments. BCECT is a highly reactive compound that requires careful handling and storage. Additionally, BCECT has poor solubility in water, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for BCECT research. BCECT can be further studied for its potential use in cancer and Alzheimer's disease treatment. BCECT can also be modified to improve its solubility and bioavailability. Additionally, BCECT can be used as a lead compound for the development of new drugs that target different enzymes and proteins. Finally, BCECT can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, BCECT is a promising compound that has been extensively studied in scientific research. BCECT has shown potential for the treatment of cancer and Alzheimer's disease. BCECT has several advantages for lab experiments, including its potency and low toxicity in normal cells. However, BCECT has some limitations for lab experiments, including its reactivity and poor solubility. Future research on BCECT should focus on its potential use in cancer and Alzheimer's disease treatment, modification to improve its solubility and bioavailability, and its use as a lead compound for the development of new drugs.
科学研究应用
BCECT has been extensively used in scientific research, particularly in the field of cancer research. BCECT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. BCECT has also been used as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-chlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-3-1-2-11(8-12)6-7-18-16(22)19-13-4-5-14-15(9-13)21-10-20-14/h1-5,8-9H,6-7,10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHAIIHUVVFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-cyclohexyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide hydrochloride](/img/structure/B4284793.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4284807.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4284812.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284816.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4284817.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![2-{4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4284838.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)




![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)